molecular formula C16H15NO2 B11758614 Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Cat. No.: B11758614
M. Wt: 253.29 g/mol
InChI Key: CSPLWMNWALHMJZ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a cyclobutyl-ethynyl-cyanomethyl group at the para position. The molecule combines a rigid cyclobutane ring, an ethynyl linker, and a polar cyanomethyl moiety, which collectively influence its electronic, steric, and physicochemical properties. Such structural attributes make it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) and materials science (e.g., in liquid crystals or polymers).

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-[2-[1-(cyanomethyl)cyclobutyl]ethynyl]benzoate

InChI

InChI=1S/C16H15NO2/c1-19-15(18)14-5-3-13(4-6-14)7-10-16(11-12-17)8-2-9-16/h3-6H,2,8-9,11H2,1H3

InChI Key

CSPLWMNWALHMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2(CCC2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the cyanomethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituent Key Features/Inferred Properties Purity ()
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate Cyclobutyl-ethynyl-cyanomethyl High rigidity, potential for π-π interactions, moderate polarity N/A
Methyl 4-(cyanoacetyl)benzoate Cyanoacetyl (-CO-CN) Electron-withdrawing group, enhances reactivity in nucleophilic acyl substitutions 98%
Methyl 4-(bromomethyl)benzoate Bromomethyl (-CH2Br) Electrophilic site for SN2 reactions; higher molecular weight 98%
Methyl 4-(trifluoromethyl)benzoate Trifluoromethyl (-CF3) Strong electron-withdrawing effect, improves thermal stability and hydrophobicity 99%
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate ester Suzuki coupling precursor; utility in cross-coupling reactions 97%

Key Observations:

Electronic Effects: The cyanomethyl-cyclobutyl-ethynyl group in the target compound introduces moderate electron-withdrawing character compared to stronger electron-withdrawing groups like trifluoromethyl (-CF3) or cyanoacetyl (-CO-CN). The trifluoromethyl analogue (99% purity) offers superior thermal stability and lipophilicity due to the -CF3 group’s electronegativity and steric bulk .

Reactivity and Synthetic Utility :

  • The bromomethyl derivative (98% purity) is a key intermediate for alkylation or cross-coupling reactions, whereas the boronate ester analogue (97% purity) serves as a substrate for Suzuki-Miyaura couplings .
  • The target compound’s ethynyl linker could enable click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in other listed analogues.

This contrasts with smaller substituents (e.g., -CH2Br) or planar groups (e.g., -CO-CN).

Biological Activity

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring a benzoate moiety linked to a cyclobutyl group with a cyanomethyl substituent. The molecular formula is C15H15NC_{15}H_{15}N with a molecular weight of approximately 225.29 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. Specifically, the presence of the cyanomethyl group suggests potential interactions with nucleophilic sites in proteins, which could lead to inhibition or modulation of enzymatic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the cyclobutyl and cyanomethyl functionalities. For instance, a related compound demonstrated significant inhibition of tumor growth in various cancer models by targeting the Cbl-b E3 ubiquitin ligase, which plays a crucial role in regulating immune responses and tumor progression .

Inhibition of Cathepsins

Compounds similar to this compound have been reported as effective inhibitors of cathepsins, which are cysteine proteases involved in bone resorption and other pathological processes. In vitro studies showed that these inhibitors could reduce bone resorption markers, suggesting potential applications in treating osteoporosis and other bone-related disorders .

Case Studies

Study ReferenceBiological ActivityFindings
Anticancer ActivityInhibition of Cbl-b led to reduced tumor growth in preclinical models.
Cathepsin InhibitionDemonstrated significant reduction in bone resorption markers, indicating potential for osteoporosis treatment.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Toxicological assessments are crucial for evaluating safety; preliminary data suggest moderate toxicity at high doses, necessitating further investigations into dose-response relationships.

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